molecular formula C18H20O B3025098 3',4'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-85-9

3',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Cat. No.: B3025098
CAS No.: 898768-85-9
M. Wt: 252.3 g/mol
InChI Key: RUEWQAINWRZRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone is an organic compound characterized by a propiophenone structure with methyl substituents at the 3’ and 4’ positions on the phenyl ring. This compound is a derivative of propiophenone and is used in various chemical synthesis processes due to its reactive ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for 3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone often involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Electrophilic Substitution Reagents: Halogens (e.g., bromine), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

Comparison with Similar Compounds

3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone can be compared with other similar compounds, such as:

The uniqueness of 3’,4’-Dimethyl-3-(4-methylphenyl)propiophenone lies in its specific substitution pattern and the presence of the reactive ketone group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)15(3)12-17/h4-8,10,12H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWQAINWRZRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644130
Record name 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-85-9
Record name 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 3
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dimethyl-3-(4-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.